

# An In-depth Technical Guide on JNJ-77242113 Target Engagement in Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |
|----------------------|-----------|-----------|--|
| Compound Name:       | JNJ-1013  |           |  |
| Cat. No.:            | B10832104 | Get Quote |  |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

JNJ-77242113 is a first-in-class oral peptide designed to selectively target the Interleukin-23 receptor (IL-23R).[1][2] The IL-23 pathway is a critical driver of inflammation in several autoimmune diseases.[3] By binding to the IL-23R, JNJ-77242113 effectively blocks the signaling of IL-23, a key cytokine in the proliferation and maintenance of T helper 17 (Th17) cells, which are pathogenic in diseases like psoriasis and inflammatory bowel disease.[3][4][5] This document provides a detailed overview of the target engagement of JNJ-77242113, including quantitative binding and inhibition data, experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and workflows.

### **Quantitative Data on Target Engagement**

The potency and selectivity of JNJ-77242113 have been characterized through various in vitro assays. The following tables summarize the key quantitative data on its target engagement.

Table 1: Binding Affinity and Potency of JNJ-77242113

| Parameter                   | Value                | Cell/System    | Reference |
|-----------------------------|----------------------|----------------|-----------|
| Binding Affinity (KD)       | 7.1 pM               | IL-23 Receptor | [3][6][7] |
| IC50 (pSTAT3<br>Inhibition) | 5.6 pM (± 1.2 pM SD) | Human PBMCs    | [3]       |



Table 2: Inhibition of IL-23-Induced Cytokine Production

| Cytokine Inhibited | IC50 Value               | Cell/System                         | Reference |
|--------------------|--------------------------|-------------------------------------|-----------|
| IFNy               | 18.4 pM (± 6.2 pM<br>SD) | Human NK Cells                      | [3]       |
| IFNy               | 11 pM                    | Whole Blood (Healthy Donors)        | [3][6][8] |
| IFNy               | 9 pM                     | Whole Blood<br>(Psoriasis Patients) | [3][6][8] |

### **Experimental Protocols**

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to characterize the target engagement of JNJ-77242113.

# IL-23-Induced STAT3 Phosphorylation (pSTAT3) Assay in Human PBMCs

This assay quantifies the ability of JNJ-77242113 to inhibit the proximal signaling of the IL-23 receptor.

- Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
- Compound Treatment: Plate the PBMCs and pre-incubate with a concentration range of JNJ-77242113 for a specified period (e.g., 1-2 hours).
- Stimulation: Add recombinant human IL-23 to the cells to stimulate the IL-23R pathway and incubate for a short period (e.g., 15-30 minutes).
- Fixation and Permeabilization: Fix the cells with a suitable fixation buffer (e.g., paraformaldehyde) followed by permeabilization with a detergent-based buffer (e.g., methanol) to allow intracellular antibody staining.



- Staining: Stain the cells with a fluorescently-labeled antibody specific for phosphorylated STAT3 (pSTAT3).
- Data Acquisition and Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the pSTAT3 signal. The IC50 value is calculated by fitting the dose-response curve using non-linear regression.[3][8]

## Inhibition of IL-23-Induced IFNy Production in Whole Blood

This assay measures the downstream functional consequence of IL-23R blockade.

- Sample Preparation: Collect whole blood from healthy donors or patients with psoriasis into heparinized tubes.
- Compound Treatment: Aliquot the whole blood and pre-treat with a serial dilution of JNJ-77242113 for 1-2 hours.
- Stimulation: Add recombinant human IL-23, along with co-stimulants IL-2 and IL-18, to the treated blood samples to induce IFNy production.[3]
- Incubation: Incubate the samples for 24-48 hours at 37°C in a CO2 incubator.
- Plasma Separation: Centrifuge the samples to separate the plasma.
- Cytokine Quantification: Measure the concentration of IFNy in the plasma supernatant using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
- Data Analysis: Determine the IC50 value by plotting the IFNy concentration against the JNJ-77242113 concentration and fitting the data to a four-parameter logistic curve.[3]

### **Visualizations**

Diagrams are provided to illustrate the mechanism of action and experimental workflows.





Click to download full resolution via product page

Caption: IL-23 signaling pathway and the inhibitory action of JNJ-77242113.





Click to download full resolution via product page

Caption: Generalized workflow for in vitro target engagement assays.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]
- 2. Icotrokinra delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [jnj.com]
- 3. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptidesciences.com [peptidesciences.com]
- 5. Translational Pharmacokinetics of Icotrokinra, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on JNJ-77242113 Target Engagement in Immune Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832104#jnj-1013-target-engagement-in-cancer-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com